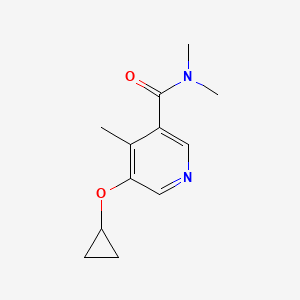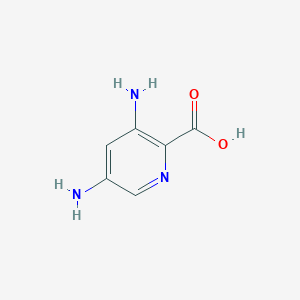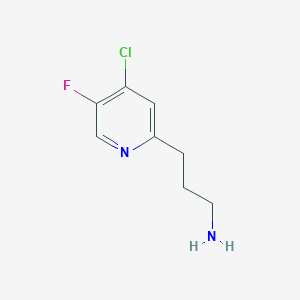
3-(Aminomethyl)-5-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It features a phenolic group, an aminomethyl group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-(methylsulfanyl)phenol typically involves multi-step organic reactions One common method starts with the nitration of 3-methylphenol to form 3-nitro-5-methylphenol This intermediate is then subjected to reduction to yield 3-amino-5-methylphenol
Industrial Production Methods
Industrial production of 3-(aminomethyl)-5-(methylsulfanyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Methylsulfanyl donors like methylthiolate (CH3S-) under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as growth factor receptor kinase (GRK) and protein kinase C. By binding to the ATP-binding site of these enzymes, it prevents ATP from binding and phosphorylating the target proteins, thereby inhibiting their activity . This inhibition can lead to reduced cellular proliferation and potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
3-Methylphenol (meta-cresol): Similar structure but lacks the aminomethyl and methylsulfanyl groups.
4-(Aminomethyl)phenol: Similar structure but with the aminomethyl group in a different position.
Uniqueness
3-(Aminomethyl)-5-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |
InChI Key |
QJJOVBAFJVMNBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






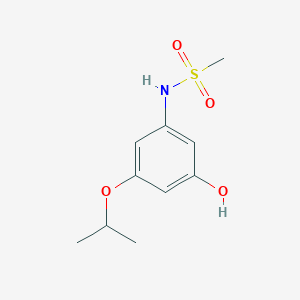
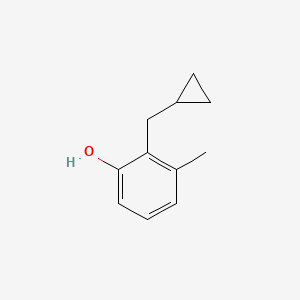
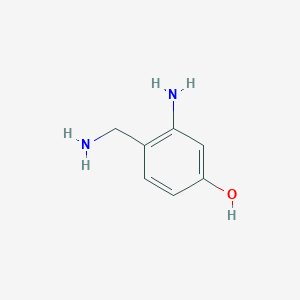
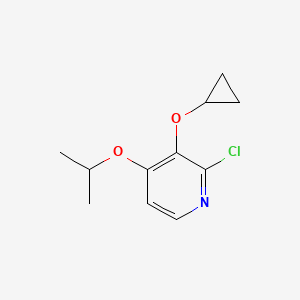

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
